molecular formula C15H9FN2O3 B5686246 2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Cat. No. B5686246
M. Wt: 284.24 g/mol
InChI Key: PAHNAYQYMQVANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential as a diagnostic tool for Alzheimer's disease. In the field of material science, this compound has been investigated for its potential applications in the development of organic light-emitting diodes and organic photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole in lab experiments is its versatility. This compound can be easily synthesized using various methods, and its mechanism of action can be studied in various cellular and animal models. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and its long-term effects on human health are not fully understood.

Future Directions

There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. One area of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the investigation of this compound's potential as a diagnostic tool for other diseases. In addition, there is a need for further studies on the safety and toxicity of this compound, particularly in human models. Finally, there is a need for more studies on the mechanisms of action of this compound, which could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-fluorophenyl hydrazine with 2-(1,3-benzodioxol-5-yl)acetonitrile in the presence of a catalyst such as trifluoroacetic acid. This reaction leads to the formation of the intermediate compound, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the final product.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3/c16-11-4-1-9(2-5-11)14-17-18-15(21-14)10-3-6-12-13(7-10)20-8-19-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHNAYQYMQVANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

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